molecular formula C13H7BrFNS B2384519 2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole CAS No. 2244512-89-6

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole

Cat. No. B2384519
CAS RN: 2244512-89-6
M. Wt: 308.17
InChI Key: IVPZUNUFDMLWAP-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole, also known as 2-BFB, is a heterocyclic aromatic compound with a sulfur-containing six-membered ring. It has a variety of applications in the fields of medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it is used as an intermediate in the synthesis of pharmaceuticals and as a starting material in the development of drug candidates. In organic synthesis, it is used as a key intermediate in the synthesis of various organic compounds. In materials science, it is used as a building block for the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole is still not fully understood. However, it is believed to be related to its ability to interact with various biological molecules. In particular, it is thought to interact with proteins and lipids, resulting in changes in the structure and function of these molecules.
Biochemical and Physiological Effects
2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to have anti-inflammatory effects, as well as anti-cancer effects.

Advantages And Limitations For Lab Experiments

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is stable and can be stored for long periods of time. One limitation is that it is not soluble in water, making it difficult to use in aqueous solutions. Another limitation is that it is toxic and must be handled with care.

Future Directions

There are several potential future directions for research involving 2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole. One potential direction is to further explore its potential applications in medicinal chemistry and organic synthesis. Another potential direction is to explore its potential biochemical and physiological effects. Additionally, further research could be conducted on its mechanism of action and its potential as a drug candidate. Finally, research could be conducted on its potential toxicity and its potential use in materials science.

Synthesis Methods

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole can be synthesized through a variety of methods, including the Ullmann reaction, the Vilsmeier-Haack reaction, and the Pummerer reaction. The Ullmann reaction is a process in which an aryl halide is reacted with an amine or a thiol in the presence of a copper catalyst to form an aryl amine or aryl thiol. The Vilsmeier-Haack reaction is a process in which a carbonyl compound is reacted with an amine or a thiol in the presence of phosphorus oxychloride to form an aryl amine or aryl thiol. The Pummerer reaction is a process in which an aryl halide is reacted with an amine or a thiol in the presence of a nickel catalyst to form an aryl amine or aryl thiol.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been used as an intermediate in the synthesis of pharmaceuticals and as a starting material in the development of drug candidates. In organic synthesis, it has been used as a key intermediate in the synthesis of various organic compounds. In materials science, it has been used as a building block for the synthesis of polymers and other materials.

properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNS/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPZUNUFDMLWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole

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